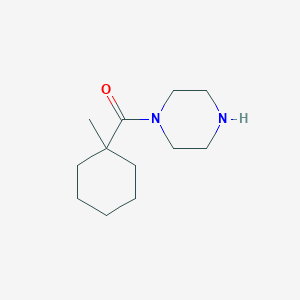![molecular formula C11H26O3Si B14275523 {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane CAS No. 138590-50-8](/img/structure/B14275523.png)
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alcohol with a chlorosilane in the presence of a base. For example, the reaction of 1-methoxy-2-(methoxymethyl)pentan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability or functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Used in the production of advanced materials such as silicones and siloxanes.
Mecanismo De Acción
The mechanism of action of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of molecules it interacts with. This can lead to changes in solubility, stability, and reactivity of the modified molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Compounds with a similar silane group but different organic moieties.
Methoxysilanes: Compounds with methoxy groups attached to the silicon atom.
Uniqueness
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a complex organic moiety with a trimethylsilane group. This combination imparts unique chemical properties that can be exploited in various applications, making it distinct from other silane compounds.
Propiedades
| 138590-50-8 | |
Fórmula molecular |
C11H26O3Si |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
[1-methoxy-2-(methoxymethyl)pentan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si/c1-7-8-11(9-12-2,10-13-3)14-15(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
VUZJEANNQHUHPF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COC)(COC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


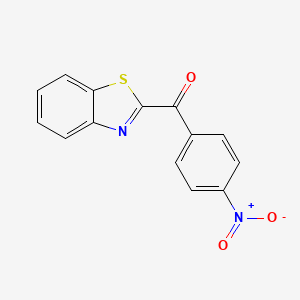
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
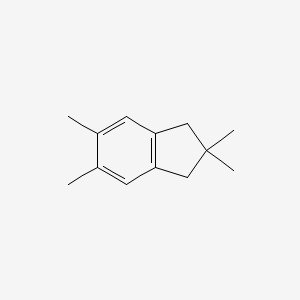
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
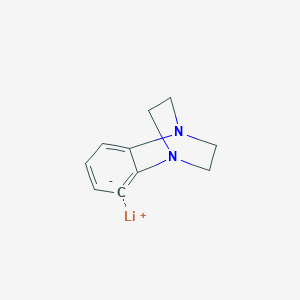
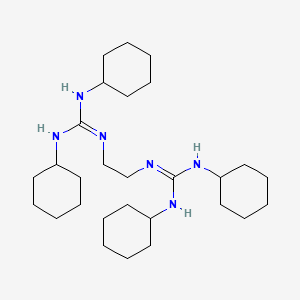

![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
